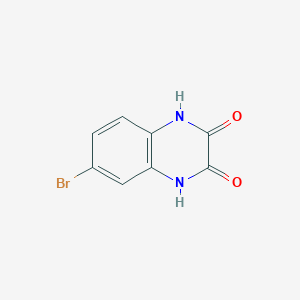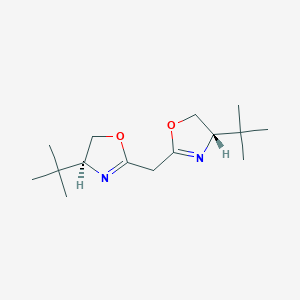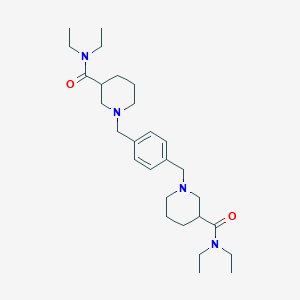
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘Alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, commonly known as ABDP, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that is used to detect various biological molecules and ions. ABDP is a highly sensitive and specific probe that has found applications in a wide range of fields, including biochemistry, pharmacology, and medical research.
Wirkmechanismus
ABDP works by binding to specific biological molecules and ions, causing a change in its fluorescence properties. The binding of ABDP to its target molecule or ion causes a shift in the wavelength of light that is emitted when ABDP is excited by a light source. This change in fluorescence can be used to detect the presence of the target molecule or ion in a sample.
Biochemische Und Physiologische Effekte
ABDP has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic probe that does not interfere with normal cellular processes. However, the use of ABDP may cause some alteration in the biological activity of the target molecule or ion due to steric hindrance or electrostatic interactions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of ABDP as a fluorescent probe has several advantages for lab experiments. It is a highly sensitive and specific probe that can detect low concentrations of target molecules and ions. ABDP is also easy to use and can be incorporated into a wide range of experimental setups. However, the limitations of ABDP include its cost and the need for specialized equipment to detect its fluorescence. In addition, ABDP may not be suitable for use in certain experimental setups due to its size and charge.
Zukünftige Richtungen
There are several future directions for the use of ABDP in scientific research. One potential application is the development of new probes that can detect specific biological molecules and ions with higher sensitivity and specificity. Another future direction is the use of ABDP in the development of new drugs and therapies that target specific biological molecules and ions. Finally, the use of ABDP in the study of cellular signaling pathways and disease mechanisms may lead to new insights into the underlying biology of various diseases.
Synthesemethoden
The synthesis of ABDP involves the reaction of 4,4'-xylylene diisocyanate with N,N-diethyl-1,3-propanediamine to form the intermediate 4,4'-xylylenebis(N,N-diethylcarbamate). This intermediate is then reacted with piperidine to form the final product, ABDP. The synthesis of ABDP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
Wissenschaftliche Forschungsanwendungen
ABDP is widely used in scientific research as a fluorescent probe to detect various biological molecules and ions. It has found applications in the study of ion channels, G protein-coupled receptors, and enzymes. ABDP is also used to detect calcium ions in cells and tissues, which is important for understanding cellular signaling pathways. In addition, ABDP has been used to study the interaction between drugs and their target molecules.
Eigenschaften
CAS-Nummer |
10059-97-9 |
|---|---|
Produktname |
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene |
Molekularformel |
C28H46N4O2 |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
1-[[4-[[3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C28H46N4O2/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4/h13-16,25-26H,5-12,17-22H2,1-4H3 |
InChI-Schlüssel |
UYTJVLIRSXKFPI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
Kanonische SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
Verwandte CAS-Nummern |
2128-88-3 (di-hydrobromide) |
Synonyme |
A-1 nipecotamide A-1C nipecotamide alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, dihydrobromide alpha-alpha'-bis(3-(N-N-diethylcarbamoyl)piperidino)-p-xylene BDCPX GT-12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



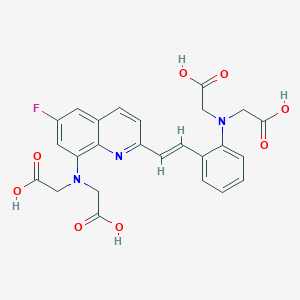
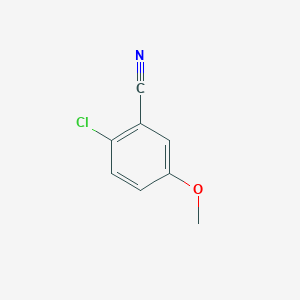
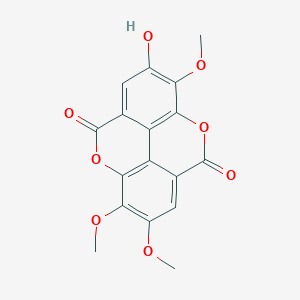
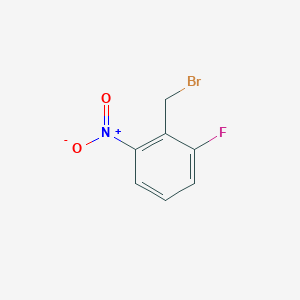
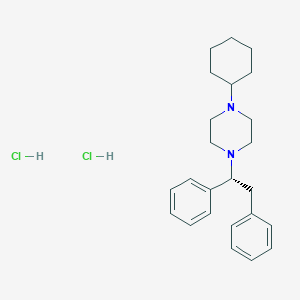
![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)


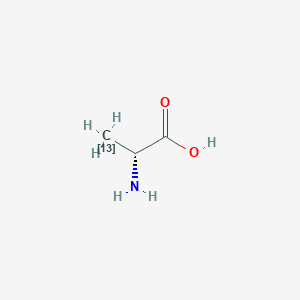
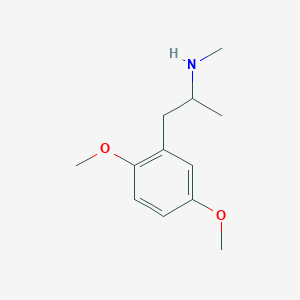
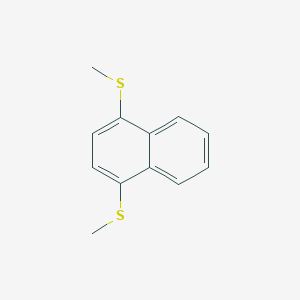
![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
